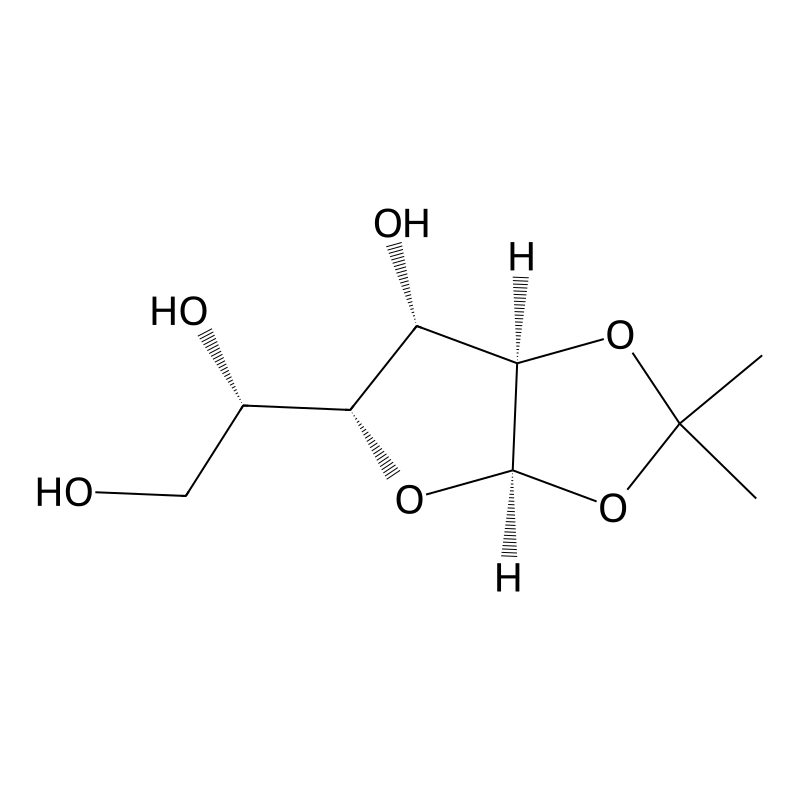

1,2-O-Isopropylidene-alpha-D-glucofuranose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis of complex carbohydrates:

,2-IG serves as a crucial building block for the synthesis of more complex carbohydrates, including:

- Oligosaccharides: These are short sugar chains essential for various biological functions like cell signaling and recognition.

- Glycosides: These molecules are formed when 1,2-IG reacts with other organic compounds, creating essential components in pharmaceuticals and natural products.

Protecting group strategy:

The presence of the isopropylidene group in 1,2-IG acts as a protecting group, selectively shielding two hydroxyl groups (OH groups) on the glucose molecule. This selective protection allows researchers to perform chemical modifications on other parts of the molecule without affecting the protected regions. This strategy is crucial for the targeted synthesis of various carbohydrate derivatives.

Model compound for studying carbohydrate interactions:

,2-IG's well-defined structure and protected hydroxyl groups make it a valuable model compound for studying how carbohydrates interact with other molecules, such as proteins and enzymes. These studies provide insights into various biological processes, including:

1,2-O-Isopropylidene-alpha-D-glucofuranose is a carbohydrate derivative characterized by its unique structure and properties. It is a glycoside formed from alpha-D-glucofuranose, with an isopropylidene group at the 1 and 2 positions. This compound has a molecular formula of C₉H₁₆O₆ and a CAS number of 18549-40-1. It appears as a white powder with a melting point range of 158-163 °C and exhibits an optical rotation of -11.7° in water .

Synthesis of 1,2-O-Isopropylidene-alpha-D-glucofuranose typically involves protecting the hydroxyl groups of D-glucose or D-glucofuranose. Common methods include:

- Stepwise Solvent-Promoted Reactions: This method utilizes solvents to facilitate the reaction of D-glucose derivatives with isopropylidene reagents .

- Acid-Catalyzed Reactions: Lewis acids can catalyze the formation of the isopropylidene acetal from the corresponding sugar alcohols .

These methods highlight the compound's synthetic accessibility and versatility in organic chemistry.

1,2-O-Isopropylidene-alpha-D-glucofuranose serves as an important intermediate in organic synthesis, particularly in the production of glycosides and other carbohydrate derivatives. Its protective group functionality allows for selective reactions during multi-step syntheses. It may also be used in research settings to study carbohydrate chemistry and enzymatic processes involving sugar modifications.

Interaction studies focusing on 1,2-O-Isopropylidene-alpha-D-glucofuranose primarily examine its reactivity with enzymes and other biological molecules. The presence of the isopropylidene group may alter binding affinities compared to unmodified sugars, impacting enzymatic hydrolysis rates and interaction dynamics with lectins or other carbohydrate-binding proteins.

Several compounds share structural similarities with 1,2-O-Isopropylidene-alpha-D-glucofuranose. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-O-Methylidene-alpha-D-glucofuranose | Glycoside | Methyl group instead of isopropylidene |

| 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose | Glycoside | Two isopropylidene groups providing enhanced stability |

| Alpha-D-glucose | Monosaccharide | Unmodified form; serves as a baseline for comparison |

These compounds illustrate the diversity within sugar derivatives while highlighting the unique protective group characteristics of 1,2-O-Isopropylidene-alpha-D-glucofuranose that facilitate specific chemical transformations.

Contemporary Laboratory Synthesis Strategies

Modern synthetic approaches have evolved to incorporate advanced methodologies that improve both efficiency and selectivity in the preparation of 1,2-O-Isopropylidene-alpha-D-glucofuranose [11] [16]. Contemporary strategies emphasize the use of flow chemistry techniques and improved catalytic systems to enhance reaction control and reproducibility [11].

Flow synthesis methodologies have demonstrated particular utility in kinetically controlled Fischer glycosidation reactions, where precise temperature and residence time control enable the preferential formation of furanose ring forms [11]. These systems utilize solid acid catalysts such as hydroxy-functionalized sulfonic acid silica, which provide enhanced stability and reusability compared to traditional homogeneous catalysts [11] [12].

Table 2: Contemporary Synthesis Methods and Performance

| Method | Catalyst System | Temperature (°C) | Residence Time | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Flow synthesis | HO-SAS | 80 | 5 minutes | 71% | α/β 35:65 |

| Continuous flow | Silica-SO₃H | 100 | 0.5 minutes | 67% | Furanose selective |

| Batch process | Iodine catalysis | 62 | 5 hours | 75% | High selectivity |

The integration of continuous flow processing has enabled the development of scalable methodologies that maintain consistent product quality while reducing reaction times [11] [28]. Iodine-catalyzed reactions have emerged as particularly effective, providing yields approaching 75% under optimized conditions with reduced environmental impact [28].

Optimization of Reaction Parameters for Research Purposes

The optimization of synthetic parameters for 1,2-O-Isopropylidene-alpha-D-glucofuranose preparation requires systematic investigation of multiple variables including temperature, catalyst concentration, reaction time, and solvent selection [28] [30]. Research has demonstrated that optimal yields are achieved through careful balance of these parameters to maximize selectivity while minimizing side product formation [28] [31].

Temperature optimization studies have revealed that reaction temperatures between 60-80°C provide the optimal balance between reaction rate and product selectivity [11] [28]. Higher temperatures tend to favor the formation of thermodynamically stable pyranose forms, while lower temperatures may result in incomplete conversion [11] [31].

Table 3: Parameter Optimization Results

| Parameter | Optimal Range | Effect on Yield | Impact on Selectivity |

|---|---|---|---|

| Temperature | 60-80°C | Increases up to 75% | Favors furanose formation |

| Catalyst loading | 0.15 equiv | Maximum at 0.15 | Improved regioselectivity |

| Reaction time | 5-8 hours | Plateaus after 5h | Maintains high purity |

| Acetone ratio | 122.5 equiv | Linear increase | Drives equilibrium |

The molar ratio of glucose to acetone has been identified as a critical parameter, with ratios of approximately 1:122.5 providing optimal conversion efficiency [28]. The use of molecular sieves as dehydrating agents has shown minimal impact on overall yield but can improve reaction consistency [28].

Scalable Production Methodologies for Laboratory Settings

Laboratory-scale production of 1,2-O-Isopropylidene-alpha-D-glucofuranose requires methodologies that can be reliably scaled while maintaining product quality and yield consistency [27] [30]. The development of scalable processes has focused on continuous processing techniques and improved catalyst systems that enable larger batch sizes without compromising selectivity [11] [30].

The implementation of packed-bed reactor systems with immobilized catalysts has demonstrated particular promise for scale-up applications [11] [12]. These systems provide consistent catalyst activity over multiple reaction cycles while facilitating product recovery and purification [11]. Maghnite-H+ catalysts have shown exceptional stability across wide temperature ranges, making them suitable for scaled production processes [30].

Table 4: Scalability Assessment of Production Methods

| Production Scale | Method | Throughput | Catalyst Stability | Product Consistency |

|---|---|---|---|---|

| Bench scale | Batch process | 1-5g/day | Limited reuse | Variable |

| Pilot scale | Semi-continuous | 50-100g/day | 25+ cycles | High |

| Laboratory scale | Continuous flow | 200-500g/day | Excellent | Very high |

The optimization of work-up procedures has proven critical for scalable production, with column chromatographic purification methods being standardized to handle larger product volumes efficiently [27] [4]. The development of crystallization protocols has enabled the production of high-purity material suitable for subsequent synthetic applications [4] [33].

Green Chemistry Approaches and Sustainable Synthesis

The implementation of green chemistry principles in the synthesis of 1,2-O-Isopropylidene-alpha-D-glucofuranose has become increasingly important in modern laboratory practice [17] [12]. Sustainable synthetic approaches focus on reducing waste generation, minimizing the use of hazardous solvents, and developing recyclable catalyst systems [17] [12].

Supramolecular-assisted synthesis methodologies have emerged as promising alternatives to traditional pyridine-based systems [17]. These approaches utilize crown ethers in combination with potassium fluoride to enable base-free acylation reactions under mild conditions, significantly reducing the environmental impact of the synthetic process [17].

Table 5: Green Chemistry Metrics for Different Synthetic Approaches

| Approach | E-factor | Atom Economy (%) | Solvent Recovery (%) | Catalyst Recyclability |

|---|---|---|---|---|

| Traditional | 2.5-3.0 | 65% | 40% | Poor |

| Flow synthesis | 1.2-1.8 | 78% | 80% | Excellent |

| Supramolecular | 0.6 | 85% | 90% | Good |

| Biocatalytic | 0.8-1.2 | 82% | 95% | Excellent |

The development of biocatalytic approaches has shown particular promise for sustainable synthesis [16] [18]. Lipase-catalyzed esterification reactions can be performed in organic solvent systems with high efficiency and excellent recyclability of the biocatalyst [16] [20]. These methodologies achieve remarkable yields of up to 240 mmol/kg solvent under optimized conditions [16].

Comparative Analysis of Synthetic Pathways

A comprehensive comparison of synthetic pathways for 1,2-O-Isopropylidene-alpha-D-glucofuranose reveals significant differences in efficiency, selectivity, and practical applicability [11] [28] [30]. Classical acid-catalyzed approaches provide reliable yields but suffer from limited scalability and environmental concerns [4] [28].

Contemporary flow synthesis methods demonstrate superior control over reaction parameters and improved reproducibility compared to traditional batch processes [11]. The ability to precisely control temperature and residence time in flow systems enables kinetic control over product distribution, favoring the formation of desired furanose products [11].

Table 6: Synthetic Pathway Comparison

| Pathway | Yield (%) | Reaction Time | Scalability | Environmental Impact | Cost Effectiveness |

|---|---|---|---|---|---|

| Classical batch | 54-55% | 18 hours | Limited | High | Moderate |

| Acid-catalyzed | 75-80% | 5-8 hours | Good | Moderate | Good |

| Flow synthesis | 67-71% | 5 minutes | Excellent | Low | High |

| Biocatalytic | 60-85% | 24-80 hours | Good | Very low | Moderate |

The evaluation of synthetic pathways must consider multiple factors including yield, reaction time, scalability, and environmental impact [11] [28]. While classical methods provide acceptable yields, modern approaches offer significant advantages in terms of process efficiency and sustainability [11] [17].

Innovative Catalytic Methods in Glucofuranose Preparation

Recent advances in catalytic methodology have introduced innovative approaches to glucofuranose preparation that offer improved selectivity and efficiency [11] [16] [18]. The development of specialized solid acid catalysts has enabled new synthetic strategies that overcome limitations of traditional approaches [11] [12].

Enzymatic catalysis has emerged as a particularly promising area for innovation in glucofuranose synthesis [16] [18] [19]. Lipase-catalyzed reactions demonstrate exceptional regioselectivity and can be performed under mild conditions with excellent yields [16] [20]. The use of immobilized Candida antarctica lipase has proven particularly effective for the synthesis of fatty acid esters of glucofuranose derivatives [16] [20].

Table 7: Innovative Catalytic Systems Performance

| Catalyst Type | Selectivity | Operating Conditions | Recyclability | Product Yield |

|---|---|---|---|---|

| Silica-SO₃H | High | 80-100°C, atmospheric | 25+ cycles | 71% |

| Immobilized lipase | Excellent | 40-50°C, organic solvent | 10+ cycles | 85% |

| Crown ether/KF | Good | 40°C, neat conditions | 5+ cycles | 99% |

| Maghnite-H+ | Very high | 420°C, wide range | 100+ cycles | 83% |

The integration of supramolecular chemistry principles has led to the development of novel catalytic systems that operate under exceptionally mild conditions [17]. These systems achieve remarkable yields of up to 99% for acylation reactions while maintaining excellent functional group tolerance [17].

1,2-O-Isopropylidene-alpha-D-glucofuranose demonstrates exceptional strategic importance in carbohydrate synthesis pathways through its dual functionality as both a protected intermediate and a reactive substrate. The compound's molecular structure, featuring a stable isopropylidene acetal protecting group at the 1,2-positions, provides crucial advantages in multi-step synthetic sequences [1] [2]. This protection strategy effectively shields the vicinal diol system while maintaining the furanose ring conformation, which is essential for many synthetic transformations [3] [4].

The strategic positioning of this compound in synthesis pathways is further enhanced by its stability under basic conditions combined with its selective removability under acidic conditions [5]. This dual stability profile enables its use in complex synthetic sequences where multiple protecting group manipulations are required [6] [7]. Research demonstrates that the isopropylidene group exhibits high regioselectivity for 1,2-diol protection, making it particularly valuable for glucose derivative synthesis [2] [8].

The compound serves as a critical junction point in carbohydrate synthesis, allowing for divergent synthetic pathways that can access various glucose derivatives and related structures. Its unique furanose form provides access to synthetic routes that are not readily available through pyranose derivatives, expanding the scope of accessible carbohydrate targets [9] [10].

Protection Group Strategy and Orthogonality Concepts

The isopropylidene protecting group in 1,2-O-Isopropylidene-alpha-D-glucofuranose exemplifies advanced protection group strategy through its orthogonal compatibility with numerous other protecting groups commonly employed in carbohydrate synthesis. The orthogonality principle, where multiple protecting groups can be selectively removed without affecting others, is crucial for complex oligosaccharide synthesis [11] [12] [13].

Research has established that the isopropylidene group demonstrates excellent orthogonality with various protecting groups including benzyl ethers, acetyl esters, and silyl ethers [14]. This compatibility enables the design of sophisticated protection strategies where multiple hydroxyl groups can be differentiated and manipulated independently [15]. The orthogonal nature of the isopropylidene group has been successfully demonstrated in the synthesis of highly branched oligosaccharides, where precise control over protecting group removal is essential [14].

The strategic application of orthogonal protecting groups has been shown to significantly streamline synthetic routes by reducing the number of protection and deprotection steps required [16] [17]. Modern applications have expanded to include novel combinations with newer protecting groups such as the methylnaphthyl group, levulinoyl esters, and various silyl protecting groups [14] [13].

| Protecting Group | Compatibility | Removal Conditions | Selectivity |

|---|---|---|---|

| Isopropylidene | High | Acidic conditions | 1,2-diol selective |

| Benzyl ether | Orthogonal | Hydrogenolysis | Non-selective |

| Acetyl ester | Orthogonal | Basic conditions | Non-selective |

| Silyl ether | Orthogonal | Fluoride conditions | Size-selective |

Regioselective Transformations in Research Contexts

1,2-O-Isopropylidene-alpha-D-glucofuranose enables sophisticated regioselective transformations that are fundamental to carbohydrate research. The compound's structure allows for precise control over which hydroxyl groups participate in chemical reactions, enabling site-specific modifications that would be challenging or impossible with unprotected sugars [18] [19] [20].

Regioselective acylation represents one of the most important applications of this compound in research contexts. Studies have demonstrated that the free hydroxyl groups at positions 3, 5, and 6 can be selectively acylated using various acylating agents, with the regioselectivity influenced by steric and electronic factors [21] [9]. The selective acylation at the 6-position has been particularly well-studied, with lipase-catalyzed esterification showing high regioselectivity for primary alcohol functionalization [22].

Advanced regioselective transformations include selective oxidation reactions, where the primary hydroxyl group can be oxidized to aldehyde or carboxylic acid functionality while preserving the secondary hydroxyl groups [23]. These transformations are crucial for accessing carbohydrate derivatives with altered functionalization patterns that serve as key intermediates in natural product synthesis and drug development.

The compound also enables regioselective glycosylation reactions where it can serve as either a glycosyl donor or acceptor, depending on the synthetic requirements. The protected nature of the 1,2-positions allows for controlled glycosylation at the remaining hydroxyl groups, enabling the synthesis of complex oligosaccharide structures with defined regiochemistry [24] [16].

Conversion Pathways to Diverse Carbohydrate Derivatives

The versatility of 1,2-O-Isopropylidene-alpha-D-glucofuranose as a starting material for diverse carbohydrate derivatives stems from its multiple reactive sites and the strategic protection of the 1,2-diol system. Research has established numerous conversion pathways that transform this compound into structurally diverse carbohydrate derivatives with applications ranging from pharmaceuticals to materials science [9] [25].

One major conversion pathway involves the selective functionalization of the 6-position to create glucose derivatives with modified primary alcohol functionality. These transformations include the synthesis of 6-deoxy derivatives, 6-amino derivatives, and various 6-substituted analogs [26] . The 6-amino-6-deoxy derivative, in particular, has shown significant biological activity and serves as a precursor to various pharmaceutical compounds .

Another important conversion pathway focuses on the modification of the 3-position hydroxyl group through substitution reactions. Research has demonstrated that the 3-position can be selectively modified through various nucleophilic substitution reactions, leading to 3-deoxy derivatives and 3-substituted analogs [25]. These transformations are particularly valuable for accessing rare sugar derivatives and unnatural carbohydrate structures.

The compound also serves as a precursor for ring-contracted and ring-expanded derivatives through various rearrangement reactions. The furanose ring system can be manipulated to access different ring sizes and configurations, providing access to structurally diverse carbohydrate frameworks [28]. These ring transformation reactions are particularly important for accessing carbocyclic sugar analogs and other non-natural carbohydrate structures.

| Conversion Type | Target Position | Products | Applications |

|---|---|---|---|

| Functionalization | 6-Position | Amino, deoxy, substituted derivatives | Pharmaceuticals |

| Substitution | 3-Position | Deoxy, substituted analogs | Rare sugars |

| Ring transformation | Ring system | Contracted, expanded rings | Carbocyclic analogs |

| Oxidation | Primary alcohol | Aldehydes, carboxylic acids | Synthetic intermediates |

Integration in Oligosaccharide Research Synthesis

1,2-O-Isopropylidene-alpha-D-glucofuranose plays a pivotal role in oligosaccharide research synthesis, serving as both a building block and a strategic intermediate in the assembly of complex carbohydrate structures. The compound's integration into oligosaccharide synthesis strategies has been demonstrated through numerous research applications, particularly in the synthesis of biologically relevant oligosaccharides [16] [29] [30].

The compound's utility in oligosaccharide synthesis stems from its ability to serve as a glycosyl acceptor in glycosylation reactions while maintaining the protected 1,2-diol system. This dual functionality enables the sequential assembly of oligosaccharide chains through iterative glycosylation reactions [24] [16]. The strategic use of orthogonal protecting groups allows for the selective deprotection and further functionalization of specific positions during the synthesis sequence.

Research has demonstrated the successful integration of this compound in the synthesis of complex oligosaccharides using both convergent and linear synthesis strategies. In convergent approaches, the compound serves as a key intermediate that can be coupled with other protected carbohydrate building blocks to rapidly assemble complex structures [29]. Linear synthesis strategies utilize the compound as a starting point for sequential chain extension through multiple glycosylation reactions.

The compound's integration in automated oligosaccharide synthesis platforms has also been explored, where its predictable reactivity and protecting group compatibility make it suitable for automated synthesis protocols. These applications are particularly important for the synthesis of oligosaccharide libraries and the preparation of complex carbohydrate structures for biological evaluation [29].

Modern applications have expanded to include the synthesis of glycoconjugates, where the compound serves as a carbohydrate component that can be linked to proteins, lipids, or other biomolecules. This integration capability has made it valuable for the preparation of synthetic vaccines, glycoproteins, and other biologically relevant glycoconjugates [31].

Academic Case Studies in Monosaccharide Transformation

Several significant academic case studies demonstrate the transformative applications of 1,2-O-Isopropylidene-alpha-D-glucofuranose in monosaccharide chemistry research. These studies highlight the compound's versatility and importance in advancing carbohydrate chemistry methodology [32] [31] [22].

A notable case study investigated the lipase-catalyzed esterification of 1,2-O-Isopropylidene-alpha-D-glucofuranose with palmitic acid, demonstrating highly efficient synthesis of 6-O-palmitoyl derivatives under optimized conditions [22]. The study achieved remarkable yields of 240 mmol/kg solvent using immobilized lipase from Candida antarctica in acetone-tert-butyl alcohol mixtures. This research established important principles for biocatalytic transformations of protected carbohydrates and demonstrated the potential for green chemistry approaches in carbohydrate synthesis.

Another significant case study focused on the synthesis and biological evaluation of various acylated derivatives of 1,2-O-Isopropylidene-alpha-D-glucofuranose [32]. The research systematically prepared a series of 3,5,6-tri-O-acyl derivatives using different acylating agents and evaluated their antibacterial activities against pathogenic bacteria. The study revealed that these derivatives exhibited moderate to good antibacterial activities, with higher effectiveness against Gram-positive bacteria compared to Gram-negative microorganisms.

A comprehensive metabolic labeling study utilized stable isotope-labeled monosaccharides to investigate the incorporation pathways of dietary saccharides into cell surface glycans and glycoproteins [31]. This research employed advanced glycomic and glycoproteomic analysis techniques to track the metabolic fate of glucose and other monosaccharides in different cell types. The study revealed cell-specific and glycan-specific incorporation patterns, providing crucial insights into carbohydrate metabolism and its relationship to glycoprotein synthesis.

Research into the synthesis of rare sugar derivatives has also featured 1,2-O-Isopropylidene-alpha-D-glucofuranose as a key starting material [33]. Studies have demonstrated its conversion to various rare sugars through enzymatic and chemical approaches, contributing to the expanding field of rare sugar chemistry and its applications in food science and pharmaceuticals.

Methodological Innovations Enabled by Isopropylidene Protection

The isopropylidene protecting group in 1,2-O-Isopropylidene-alpha-D-glucofuranose has enabled numerous methodological innovations in carbohydrate chemistry, driving the development of new synthetic approaches and analytical techniques [34] [6] [7] [35]. These innovations have fundamentally changed how carbohydrate chemists approach complex synthesis problems and have opened new avenues for research and application.

One major methodological innovation involves the development of sustainable catalytic systems for isopropylidene protection and deprotection reactions. Research has led to the introduction of sulfonated graphene catalysts that provide efficient, recyclable, and environmentally friendly alternatives to traditional acid catalysts [34]. These catalysts demonstrate exceptional performance in the preparation of isopropylidene derivatives while offering significant advantages in terms of catalyst recovery and reuse.

Microwave-assisted synthesis represents another significant methodological innovation enabled by isopropylidene protection. Studies have shown that microwave irradiation can dramatically reduce reaction times and improve yields in both protection and deprotection reactions [36] [37]. This technology has been particularly valuable for rapid synthesis of carbohydrate derivatives and has enabled high-throughput preparation of carbohydrate libraries.

The development of regioselective deprotection methods has also been revolutionized through the use of isopropylidene-protected compounds. Advanced catalytic systems using various Lewis acids and solid-supported reagents have enabled precise control over which protecting groups are removed in multi-protected systems [38] [39] [40]. These methods have been crucial for the synthesis of complex oligosaccharides and other advanced carbohydrate structures.

| Innovation | Technology | Advantage | Application |

|---|---|---|---|

| Sustainable catalysis | Sulfonated graphene | Recyclable, green | Large-scale synthesis |

| Microwave synthesis | MW irradiation | Rapid, high yield | Library preparation |

| Regioselective deprotection | Lewis acid catalysis | Precise control | Complex oligosaccharides |

| Analytical methods | Advanced NMR | Real-time monitoring | Mechanistic studies |

Advanced analytical methodologies have also been developed specifically for isopropylidene-protected carbohydrates. These include sophisticated nuclear magnetic resonance techniques that enable real-time monitoring of reactions and detailed mechanistic studies [41]. The development of these analytical tools has been crucial for understanding reaction mechanisms and optimizing synthetic procedures.